molecular formula C19H23F2N3O2 B8551452 Carbamic acid,[5-amino-2-(dimethylamino)-2',3'-difluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester

Carbamic acid,[5-amino-2-(dimethylamino)-2',3'-difluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester

Cat. No. B8551452
M. Wt: 363.4 g/mol
InChI Key: CHCLFKQUCNAXTK-UHFFFAOYSA-N
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Patent
US06544985B2

Procedure details

The title compound was prepared from (2-dimethylamino-2′,3′-difluoro-5-nitro-biphenyl-4-yl)-carbamic acid tert.-butyl ester (Example D1) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as an orange solid (2.206 g).
Name
(2-dimethylamino-2′,3′-difluoro-5-nitro-biphenyl-4-yl)-carbamic acid tert.-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:28])[NH:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[C:18]=2[F:24])=[C:10]([N:25]([CH3:27])[CH3:26])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:28])[NH:7][C:8]1[C:13]([NH2:14])=[CH:12][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[C:18]=2[F:24])=[C:10]([N:25]([CH3:26])[CH3:27])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
(2-dimethylamino-2′,3′-difluoro-5-nitro-biphenyl-4-yl)-carbamic acid tert.-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1[N+](=O)[O-])C1=C(C(=CC=C1)F)F)N(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1N)C1=C(C(=CC=C1)F)F)N(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.206 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.